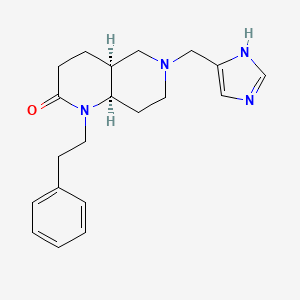![molecular formula C13H17N3O2S B5401133 (3S*,4R*)-3-methoxy-1-(4H-thieno[3,2-b]pyrrol-5-ylcarbonyl)piperidin-4-amine](/img/structure/B5401133.png)
(3S*,4R*)-3-methoxy-1-(4H-thieno[3,2-b]pyrrol-5-ylcarbonyl)piperidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S*,4R*)-3-methoxy-1-(4H-thieno[3,2-b]pyrrol-5-ylcarbonyl)piperidin-4-amine, also known as TAK-659, is a small molecule inhibitor that has shown potential in the treatment of various cancers and autoimmune diseases.
Mecanismo De Acción
(3S*,4R*)-3-methoxy-1-(4H-thieno[3,2-b]pyrrol-5-ylcarbonyl)piperidin-4-amine is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in B-cell receptor (BCR) signaling. By inhibiting BTK, this compound blocks BCR signaling and downstream pathways, leading to apoptosis of B-cells and inhibition of cancer cell growth. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have favorable pharmacokinetic properties, with high oral bioavailability and a long half-life. In preclinical studies, this compound has demonstrated a dose-dependent inhibition of BTK activity and BCR signaling. This compound has also been shown to induce apoptosis of cancer cells and reduce inflammation in autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(3S*,4R*)-3-methoxy-1-(4H-thieno[3,2-b]pyrrol-5-ylcarbonyl)piperidin-4-amine has several advantages for lab experiments, including its high potency and selectivity for BTK inhibition. This compound also has favorable pharmacokinetic properties, which make it suitable for in vivo studies. However, this compound has some limitations, including its potential for off-target effects and toxicity in non-target cells.
Direcciones Futuras
There are several future directions for (3S*,4R*)-3-methoxy-1-(4H-thieno[3,2-b]pyrrol-5-ylcarbonyl)piperidin-4-amine research, including the development of combination therapies with other anti-cancer agents or immunomodulatory drugs. This compound could also be studied in combination with other targeted therapies for the treatment of B-cell malignancies. Further studies are needed to better understand the mechanism of action of this compound, as well as its potential for use in other autoimmune diseases. Additionally, the safety and efficacy of this compound in clinical trials need to be further evaluated to determine its potential as a therapeutic agent.
Conclusion:
In conclusion, this compound is a promising small molecule inhibitor with potential in the treatment of various cancers and autoimmune diseases. Its selective inhibition of BTK and downstream pathways has shown favorable effects in preclinical studies. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
Métodos De Síntesis
The synthesis of (3S*,4R*)-3-methoxy-1-(4H-thieno[3,2-b]pyrrol-5-ylcarbonyl)piperidin-4-amine involves a series of chemical reactions starting with the synthesis of 4H-thieno[3,2-b]pyrrole-5-carboxylic acid. This is then reacted with 3-methoxy-4-piperidinamine hydrochloride to form the key intermediate, this compound. The final step involves the purification of this compound using chromatography techniques.
Aplicaciones Científicas De Investigación
(3S*,4R*)-3-methoxy-1-(4H-thieno[3,2-b]pyrrol-5-ylcarbonyl)piperidin-4-amine has been extensively studied for its potential in the treatment of various cancers and autoimmune diseases. In preclinical studies, this compound has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in autoimmune diseases. This compound has been shown to be effective in treating B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL).
Propiedades
IUPAC Name |
[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-(4H-thieno[3,2-b]pyrrol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c1-18-11-7-16(4-2-8(11)14)13(17)10-6-12-9(15-10)3-5-19-12/h3,5-6,8,11,15H,2,4,7,14H2,1H3/t8-,11+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UELSWWZFLINJRK-KCJUWKMLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(CCC1N)C(=O)C2=CC3=C(N2)C=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1CN(CC[C@H]1N)C(=O)C2=CC3=C(N2)C=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}ethyl)urea dihydrochloride](/img/structure/B5401053.png)
![N-(3-ethylphenyl)-N'-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea](/img/structure/B5401065.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-5-(3-nitrophenyl)-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5401080.png)
![N-[3-(acetylamino)phenyl]-4-[allyl(methylsulfonyl)amino]benzamide](/img/structure/B5401082.png)
![N-{[1-(3-fluoro-2,4-dimethylbenzyl)piperidin-3-yl]methyl}-3-methylbut-2-enamide](/img/structure/B5401084.png)
![3-[(3-propylmorpholin-4-yl)carbonyl]benzonitrile](/img/structure/B5401092.png)

![N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B5401103.png)
![5-[(3-methoxyphenoxy)methyl]-N-[(2R)-pyrrolidin-2-ylmethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5401109.png)

![(2R)-N-[1-methyl-1-(1-naphthyl)ethyl]tetrahydrofuran-2-carboxamide](/img/structure/B5401113.png)
![4-(cyclopropylmethyl)-1-[(5-hydroxypyrazin-2-yl)carbonyl]-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5401119.png)
![2-({[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)pyridine](/img/structure/B5401121.png)
![N-[2-(1-piperazinyl)ethyl]-4-(3,3,3-trifluoropropyl)-2-pyrimidinamine dihydrochloride](/img/structure/B5401129.png)